3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid
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Overview
Description
3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal and hydrogen gas . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted aromatic ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Similar structure but lacks the amino and chloro groups.
3-(2-Methoxyphenyl)propionic acid: Similar structure but lacks the amino and chloro groups.
3-(4-Hydroxyphenyl)propionic acid: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid is unique due to the presence of both an amino group and a chloro-substituted aromatic ring, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a versatile compound for various applications in research and industry.
Biological Activity
3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid, also known as (S)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₂ClNO₃, which includes an amino group and a carboxylic acid group attached to a propanoic acid backbone along with a chloro and methoxy substituted phenyl group. This unique structure is crucial for its biological interactions.
Biological Activity
Research indicates that this compound exhibits antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound shows moderate to good activity against various bacterial strains. For example, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for these bacteria range from approximately 4.69 µM to 156.47 µM.
- Anticancer Activity : In vitro studies using the MTT assay have shown that this compound exhibits cytotoxic effects against human cancer cell lines, particularly glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cells. The compound was found to be more cytotoxic against U-87 cells compared to MDA-MB-231 cells .
The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses suggest that the compound may interact with specific molecular targets involved in cell signaling pathways, potentially influencing metabolic processes and cellular responses .
Interaction with Receptors
Studies have indicated that this compound may modulate neurotransmitter receptors, particularly glutamate receptors, which play a critical role in synaptic transmission and neuroprotection . This interaction could make it a candidate for further exploration in neurological disorders.
Case Studies
Several studies have explored the biological activity of derivatives of this compound:
- Antioxidant Activity : Derivatives of this compound have been synthesized and tested for their antioxidant properties using the DPPH radical scavenging method. Some derivatives exhibited antioxidant activity significantly higher than that of ascorbic acid .
- Cytotoxicity Studies : In research conducted on various cancer cell lines, certain derivatives showed promising results in inhibiting cell proliferation, with IC50 values indicating strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
Summary Table of Biological Activities
Properties
Molecular Formula |
C10H12ClNO3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
3-amino-2-(2-chloro-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-15-6-2-3-7(9(11)4-6)8(5-12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) |
InChI Key |
VDIJDTNTOITLPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CN)C(=O)O)Cl |
Origin of Product |
United States |
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